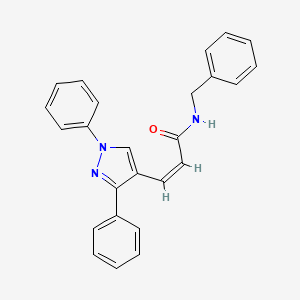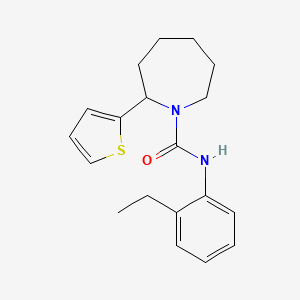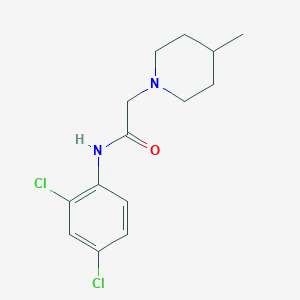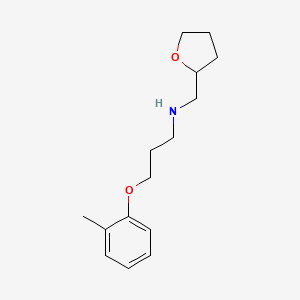amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate, also known as compound 1, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-containing benzoic acid derivatives and has been shown to exhibit promising biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mécanisme D'action
The mechanism of action of ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. In particular, it has been shown to inhibit the activity of the AKT pathway by binding to its active site and preventing its activation. This leads to the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production in immune cells.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in immune cells. This makes it a promising candidate for the treatment of inflammatory diseases.
Furthermore, ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the AKT pathway. This leads to the inhibition of cell survival and proliferation, which makes it a potential candidate for the development of novel cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 in lab experiments is its high potency and selectivity. This allows for the efficient inhibition of target proteins and pathways, which makes it a valuable tool for studying the mechanisms of inflammation and cancer.
However, one of the main limitations of using ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 is its low solubility in water, which can make it difficult to administer in vivo. This can also limit its bioavailability and efficacy, which can be a challenge when developing novel therapies.
Orientations Futures
There are several future directions for the research and development of ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1. One potential direction is the optimization of its synthesis method to improve its yield and purity. This can help to reduce the cost and time required for its production, which can facilitate its use in large-scale experiments and clinical trials.
Another potential direction is the modification of its chemical structure to improve its solubility and bioavailability. This can help to enhance its efficacy and reduce its toxicity, which can be important when developing novel therapies.
Furthermore, the potential therapeutic applications of ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 in other fields of medicine, such as neurology and dermatology, remain largely unexplored. Therefore, further research is needed to investigate its potential in these areas and to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with methylsulfonyl chloride to produce 4-(methylsulfonyl)-4'-methoxybenzophenone. This intermediate is then reacted with 4-aminobenzoic acid and triethylamine to form the corresponding amide, which is subsequently esterified with ethyl chloroformate to obtain ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, ethyl 2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzoate 1 has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells. This is achieved by inhibiting the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. This makes it a potential candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
ethyl 2-[[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-4-32-24(28)21-7-5-6-8-22(21)25-23(27)17-9-11-18(12-10-17)26(2)33(29,30)20-15-13-19(31-3)14-16-20/h5-16H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQCPSRTIMUGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)


![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)
![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
